Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester

概要

説明

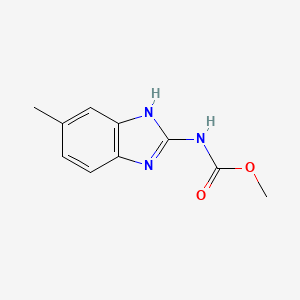

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester is a chemical compound with the molecular formula C10H11N3O2 It is known for its unique structure, which includes a benzimidazole ring substituted with a methyl group at the 5-position and a carbamate ester functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester typically involves the reaction of 5-methyl-1H-benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

5-methyl-1H-benzimidazole+methyl chloroformate→Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

化学反応の分析

Types of Reactions

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the benzimidazole ring.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

Hydrolysis: Carbamic acid and methanol.

Substitution: Various substituted benzimidazole derivatives.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

科学的研究の応用

Anthelmintic Activity

One of the primary applications of this compound is in the development of anthelmintic agents . Benzimidazole derivatives are known for their efficacy against a variety of parasitic infections. Research indicates that compounds similar to carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester exhibit broad-spectrum activity against both mature and immature forms of helminths. This property is particularly valuable in veterinary medicine for treating infections in livestock and pets.

- Mechanism of Action : These compounds primarily target the tubulin protein in parasites, inhibiting microtubule formation which is essential for cell division and function. This leads to the immobilization and eventual death of the parasite .

Case Studies

A study demonstrated that specific benzimidazole carbamates significantly reduced adult worm burdens in jirds infected with filarial worms when administered at varying doses. The results indicated a reduction of over 80% in microfilaremia, showcasing the compound's potential as an effective treatment option .

Fungicidal Properties

Carbamic acid derivatives are also utilized as fungicides in agriculture. They are effective against various fungal pathogens affecting crops, thus playing a crucial role in pest management strategies.

- Mechanism : The fungicidal action is attributed to their ability to disrupt cellular processes within fungal cells, similar to their action against helminths .

Environmental Impact

Research has shown that these compounds can have environmental implications due to their use in agricultural settings. Their persistence in soil and potential effects on non-target organisms necessitate careful evaluation and management during application .

Biocides and Preservatives

In industrial contexts, this compound is employed as a biocide and preservative in various products including paints, adhesives, and sealants. Its antimicrobial properties help prevent spoilage and degradation of materials.

- Usage Statistics : In Australia, annual volumes for industrial uses are estimated between 1–10 tonnes for various applications such as construction products and textiles .

Summary Table of Applications

| Application Area | Specific Use | Mechanism |

|---|---|---|

| Pharmacology | Anthelmintic treatments | Inhibits tubulin polymerization |

| Agriculture | Fungicide | Disrupts cellular processes in fungi |

| Industry | Biocide | Prevents microbial growth in products |

作用機序

The mechanism of action of carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester group can also undergo hydrolysis, releasing active intermediates that can further interact with biological targets.

類似化合物との比較

Similar Compounds

- Carbamic acid, (1H-benzimidazol-2-yl)-, methyl ester

- Carbamic acid, (5-chloro-1H-benzimidazol-2-yl)-, methyl ester

- Carbamic acid, (5-nitro-1H-benzimidazol-2-yl)-, methyl ester

Uniqueness

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester is unique due to the presence of the methyl group at the 5-position of the benzimidazole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

生物活性

Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester, commonly known as carbendazim, is a benzimidazole derivative with significant biological activity. This compound has been studied for its effects on various biological systems, particularly in relation to its pharmacological properties and toxicological profiles. The following sections summarize key findings regarding its biological activity, mechanisms of action, and relevant research studies.

Carbendazim primarily acts by inhibiting microtubule polymerization . It binds to the colchicine-sensitive site on tubulin, which disrupts the formation of microtubules essential for cell division and function. This mechanism is crucial in its efficacy against parasitic infections and has implications for its potential toxicity in mammalian systems.

Biological Activity Overview

- Anthelmintic Activity : Carbendazim exhibits broad-spectrum anthelmintic properties against various parasitic worms. It has shown effectiveness in clearing infections caused by species such as Ascaris suum and Toxocara canis in laboratory settings .

- Antifungal Properties : The compound demonstrates antifungal activity by disrupting the cellular structure of fungi, making it a candidate for agricultural applications .

- Cytotoxic Effects : In vitro studies have indicated that carbendazim can induce cytotoxicity in mammalian cells, particularly affecting liver and kidney cells. This cytotoxicity is linked to its ability to induce oxidative stress and DNA damage .

Toxicological Profile

Research into the toxicological effects of carbendazim reveals several critical findings:

Case Study 1: Toxicokinetics in Rats

A study assessed the absorption and metabolism of carbendazim in Sprague Dawley rats. The primary metabolite identified was 5-HBC, with significant renal excretion observed. The study highlighted that dermal absorption was minimal (≤ 2%) compared to oral administration, which showed rapid absorption and systemic distribution .

Case Study 2: Anthelmintic Efficacy

In a controlled laboratory setting, carbendazim was administered to mice infected with Syphacia obvelata. The results demonstrated a high clearance rate of the infection within a specified timeframe post-treatment, showcasing its effectiveness as an anthelmintic agent .

Pharmacokinetics

The pharmacokinetic profile of carbendazim indicates:

特性

IUPAC Name |

methyl N-(6-methyl-1H-benzimidazol-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-6-3-4-7-8(5-6)12-9(11-7)13-10(14)15-2/h3-5H,1-2H3,(H2,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHKNFQUOAQOET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480739 | |

| Record name | Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20367-42-4 | |

| Record name | Carbamic acid, (5-methyl-1H-benzimidazol-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。